4-Chloro-5-methoxynicotinaldehyde
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Overview
Description
4-Chloro-5-methoxynicotinaldehyde is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of nicotinaldehyde, characterized by the presence of a chlorine atom at the 4-position and a methoxy group at the 5-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methoxynicotinaldehyde typically involves the chlorination and methoxylation of nicotinaldehyde. One common method includes the use of 4-chloronicotinaldehyde as a starting material, which is then subjected to methoxylation using methanol in the presence of a base such as sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methoxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 4-Chloro-5-methoxyisonicotinic acid.
Reduction: 4-Chloro-5-methoxybenzyl alcohol or 4-Chloro-5-methoxyaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-methoxynicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methoxynicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and methoxy groups can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biochemical pathways, depending on its structural features and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxynicotinaldehyde
- 5,6-Dimethoxynicotinaldehyde
- 5-Bromo-3-methoxypicolinaldehyde
- 5-Chloro-2-oxindole
Uniqueness
4-Chloro-5-methoxynicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of the chlorine and methoxy groups at the 4- and 5-positions, respectively, differentiates it from other similar compounds and can result in unique reactivity and applications .
Properties
Molecular Formula |
C7H6ClNO2 |
---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
4-chloro-5-methoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO2/c1-11-6-3-9-2-5(4-10)7(6)8/h2-4H,1H3 |
InChI Key |
GIUZFTYTIFJBDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CN=C1)C=O)Cl |
Origin of Product |
United States |
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